2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride
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Overview
Description
2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various derivatives with potential biological activities.
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: Known for its catalytic properties in organic reactions.
(S)-α,α-Bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol: Utilized in asymmetric synthesis and catalysis.
Uniqueness
2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H14ClF6N |
---|---|
Molecular Weight |
333.70 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H13F6N.ClH/c14-12(15,16)9-5-8(11-3-1-2-4-20-11)6-10(7-9)13(17,18)19;/h5-7,11,20H,1-4H2;1H |
InChI Key |
HOBGHZJOUAKKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |
Origin of Product |
United States |
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